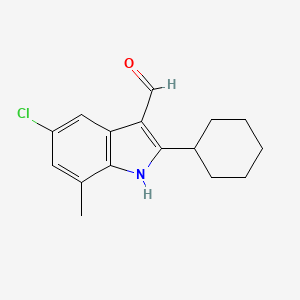
5-Chloro-2-cyclohexyl-7-methyl-1H-indole-3-carboxaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-cyclohexyl-7-methyl-1H-indole-3-carboxaldehyde is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Méthodes De Préparation
The synthesis of 5-Chloro-2-cyclohexyl-7-methyl-1H-indole-3-carboxaldehyde typically involves multicomponent reactions (MCRs), which are high-yielding, operationally friendly, and time- and cost-effective . One common synthetic route involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions . Industrial production methods often utilize similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
5-Chloro-2-cyclohexyl-7-methyl-1H-indole-3-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include carboxylic acids, alcohols, and substituted indole derivatives.
Applications De Recherche Scientifique
5-Chloro-2-cyclohexyl-7-methyl-1H-indole-3-carboxaldehyde has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds.
Biology: It is used in the study of biological pathways involving indole derivatives.
Medicine: This compound is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 5-Chloro-2-cyclohexyl-7-methyl-1H-indole-3-carboxaldehyde involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
5-Chloro-2-cyclohexyl-7-methyl-1H-indole-3-carboxaldehyde can be compared with other indole derivatives such as:
- Indole-3-carboxaldehyde
- Indole-5-carboxaldehyde
- 1-Methylindole-3-carboxaldehyde These compounds share similar structural features but differ in their substituents, leading to variations in their chemical reactivity and biological activities . The uniqueness of this compound lies in its specific substituents, which confer distinct properties and potential applications.
Propriétés
Numéro CAS |
590391-54-1 |
|---|---|
Formule moléculaire |
C16H18ClNO |
Poids moléculaire |
275.77 g/mol |
Nom IUPAC |
5-chloro-2-cyclohexyl-7-methyl-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C16H18ClNO/c1-10-7-12(17)8-13-14(9-19)16(18-15(10)13)11-5-3-2-4-6-11/h7-9,11,18H,2-6H2,1H3 |
Clé InChI |
BVWRRIXFVNMYCM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC2=C1NC(=C2C=O)C3CCCCC3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















